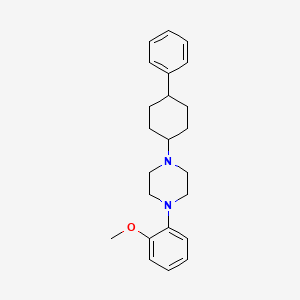![molecular formula C15H15Cl2N3O B5849171 N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5849171.png)
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorophenyl)-N'-[4-(dimethylamino)phenyl]urea, commonly known as Diuron, is a herbicide that belongs to the class of substituted urea herbicides. It was first introduced in the 1950s and has been widely used in agriculture to control weeds in crops such as cotton, sugarcane, and citrus fruits. Diuron is also used in non-agricultural settings such as golf courses, lawns, and industrial sites.
作用机制
Diuron acts as a photosystem II inhibitor by binding to the D1 protein, which is a subunit of the photosystem II complex. This leads to the disruption of electron transport and the inhibition of photosynthesis. The herbicide has a high affinity for the D1 protein, which makes it effective in low concentrations.
Biochemical and Physiological Effects:
Diuron has been shown to have toxic effects on non-target organisms such as algae, fish, and aquatic invertebrates. It can cause oxidative stress and damage to cell membranes, leading to cell death. Diuron has also been shown to have endocrine-disrupting effects on aquatic organisms, which can lead to reproductive abnormalities and developmental disorders.
实验室实验的优点和局限性
Diuron is a widely used herbicide, which makes it readily available for laboratory experiments. Its mechanism of action is well understood, which makes it a useful tool for studying photosynthesis and herbicide resistance in plants. However, the toxic effects of Diuron on non-target organisms can limit its use in certain experiments.
未来方向
There are several areas of research that can be explored in the future regarding Diuron. One area is the development of alternative herbicides that are less toxic to the environment. Another area is the study of herbicide resistance in plants and the development of strategies to overcome it. Additionally, the impact of Diuron on human health and its potential as a carcinogen needs to be further investigated. Finally, the use of Diuron as a tool for studying photosynthesis and plant physiology can be expanded to better understand the mechanisms of plant growth and development.
合成方法
Diuron can be synthesized through a multi-step process starting from 2,4-dichloronitrobenzene and 4-dimethylaminophenol. The synthesis involves the reduction of the nitro group, followed by the formation of the urea moiety. The final product is obtained through purification and crystallization.
科学研究应用
Diuron has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to inhibit photosynthesis in plants by blocking the electron transport chain in chloroplasts. This leads to the death of the plant due to a lack of energy production. Diuron has also been studied for its potential to cause environmental pollution through leaching into groundwater and surface water.
属性
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[4-(dimethylamino)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O/c1-20(2)12-6-4-11(5-7-12)18-15(21)19-14-8-3-10(16)9-13(14)17/h3-9H,1-2H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWZDQYEKTTXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-hydroxy-5-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5849094.png)
![5-(4-methoxyphenyl)-4-[4-(2-pyridinyl)-1-piperazinyl]thieno[2,3-d]pyrimidine](/img/structure/B5849109.png)
![1-(4-nitrobenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5849112.png)
![{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile](/img/structure/B5849115.png)
![7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849119.png)


methanone](/img/structure/B5849140.png)
![N,N-diethyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5849142.png)
![4-ethyl-8-methyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5849149.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-methoxyphenyl)methanesulfonamide](/img/structure/B5849163.png)


![ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B5849190.png)